![molecular formula C23H24O6 B1233910 Macluraxanthone B](/img/structure/B1233910.png)
Macluraxanthone B
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Overview
Description
Macluraxanthone B is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 6 and 7, a dimethylallyl group at position 2 and a prenyl group at position 4. Isolated from Maclura tinctoria and Cudrania tricuspidata, it exhibits anti-HIV and antineoplastic activity. It has a role as a metabolite, an anti-HIV agent and an antineoplastic agent. It is a member of xanthones and a member of phenols.
Scientific Research Applications
Immuno-Modulatory Effects
Macluraxanthone B has been studied for its effects on human macrophages, a type of immune cell implicated in various inflammatory diseases. It was found to promote the polarization of pro-inflammatory macrophages and influence cytokine production (Ng, Mah, & Chua, 2020).
Anti-Metastatic Properties
Research has indicated that Macluraxanthone B possesses anti-metastatic properties, particularly in the context of melanoma cells. It was shown to inhibit cell invasion, migration, and adhesion in melanoma cells, potentially through the induction of apoptosis (Siripong et al., 2012).
HIV-Inhibitory Activity
Macluraxanthone B has been identified as having moderate anti-HIV activity. This discovery expands the potential therapeutic applications of this compound in the treatment of HIV (Groweiss, Cardellina, & Boyd, 2000).
Anti-Inflammatory Responses
This compound has demonstrated significant anti-inflammatory effects in studies involving lipopolysaccharide (LPS)-stimulated cells. It inhibits the production of various inflammatory mediators and modulates the NF-κB and MAPK signaling pathways (Ko et al., 2021).
In Vivo Antileukemic Activities
Macluraxanthone B has shown promising results in in vivo studies for its antileukemic activities. This suggests its potential as a therapeutic agent in the treatment of chronic lymphocytic leukemia (Loisel et al., 2010).
Cholinesterase Inhibitory Activities
Studies have shown that Macluraxanthone B exhibits cholinesterase inhibitory activities, which could be significant for treatments involving neurological disorders such as Alzheimer's disease (Khan et al., 2009).
Antiplasmodial Activity
It has been identified as having strong antiplasmodial properties, making it a candidate for malaria treatment (Azebaze et al., 2015).
Antioxidant and Antimalarial Activity
Macluraxanthone B's antioxidant and antimalarial activities have been analyzed, contributing to understanding its potential in biological and clinical applications (Teixeira et al., 2017).
Antibacterial Effects
This compound has been evaluated for its antibacterial effects against various pathogenic microorganisms, showing significant activity in some instances (Kim, Hur, & Sohn, 2008).
Hepatoprotective Constituents
Macluraxanthone B has demonstrated hepatoprotective effects, suggesting its potential in protecting liver cells from various forms of damage (Tian, Kim, Cui, & Kim, 2005).
properties
Product Name |
Macluraxanthone B |
---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)18-20(27)12(8-7-11(2)3)22-17(21(18)28)19(26)13-9-14(24)15(25)10-16(13)29-22/h6-7,9-10,24-25,27-28H,1,8H2,2-5H3 |
InChI Key |
QFYDCUMYVXSZFJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C |
synonyms |
maclura-xanthone B macluraxanthone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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